molecular formula C22H17ClN4O4 B10909727 3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-6-hydroxy-5-{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10909727
M. Wt: 436.8 g/mol
InChI Key: ZVDVNASUHSGCDJ-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE involves multiple steps. One common method includes the coupling of hydrazine-coupled pyrazole derivatives with appropriate reagents under controlled conditions. The reaction typically employs elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit strong hydrophobic interactions with catalytic residues in biological systems, leading to its potent antileishmanial activity . The compound’s binding affinity and inhibition effects are crucial for its biological efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-CHLOROPHENYL)-6-HYDROXY-5-{[3-METHYL-1-(4-METHYLPHENYL)-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]METHYL}-2,4(1H,3H)-PYRIMIDINEDIONE stands out due to its unique structure, which combines multiple functional groups, enhancing its pharmacological profile. Its superior antipromastigote activity and better inhibition effects against Plasmodium berghei highlight its potential as a potent therapeutic agent .

Properties

Molecular Formula

C22H17ClN4O4

Molecular Weight

436.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-6-hydroxy-5-[(Z)-[3-methyl-1-(4-methylphenyl)-5-oxopyrazol-4-ylidene]methyl]pyrimidine-2,4-dione

InChI

InChI=1S/C22H17ClN4O4/c1-12-6-8-15(9-7-12)27-21(30)17(13(2)25-27)11-18-19(28)24-22(31)26(20(18)29)16-5-3-4-14(23)10-16/h3-11,29H,1-2H3,(H,24,28,31)/b17-11-

InChI Key

ZVDVNASUHSGCDJ-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)/C(=N2)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=O)NC3=O)C4=CC(=CC=C4)Cl)O)C(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.